molecular formula C149H226N40O45 B1663877 Glucagon-like peptide-I(7-36) amide CAS No. 107444-51-9

Glucagon-like peptide-I(7-36) amide

Numéro de catalogue B1663877
Numéro CAS: 107444-51-9
Poids moléculaire: 3297.6 g/mol
Clé InChI: DTHNMHAUYICORS-KTKZVXAJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Glucagon-Like Peptide I (7-36) (GLP)-1 (7-36)-NH2 is a peptide found in the mucosal endocrine cells of the intestine . Plasma levels of this peptide show a rise after the ingestion of a fat or mixed-component meal . Some results suggest a novel role for Glucagon-Like Peptide I (7-36)-NH2 as a physiological inhibitor of gastric acid secretion in humans .


Synthesis Analysis

The synthesis of Glucagon-Like Peptide I (7-36) amide is a product of the tissue-specific post-translational processing of the glucagon precursor . It is released postprandially from intestinal endocrine L cells and stimulates insulin secretion .


Molecular Structure Analysis

The molecular structure of Glucagon-Like Peptide I (7-36) amide is complex and involves multiple amino acid residues within the transmembrane helices and extracellular loops of the receptor . The specific amino acid residues that confer ligand-induced receptor activation have been identified through sequence comparisons of GLP-1 and GLP1R with their orthologs and paralogs in vertebrates, combined with biochemical approaches .


Chemical Reactions Analysis

GLP-1 (7–36) amide induced membrane depolarization that was associated with inhibition of whole-cell KATP current . In addition, GLP-l (7–36) amide produced greater than fourfold potentiation of Ca 2+ -dependent exocytosis .

Applications De Recherche Scientifique

Diabetes Research

Glucagon-like peptide-I(7-36) amide has been used in the field of diabetes research . It has been shown to have insulinomimetic insulin-independent effects on glucose uptake in type 1 diabetic patients . The research was conducted using the hyperinsulinemic-euglycemic clamp in paired randomized studies of six women and five men with type 1 diabetes . The subjects also received GLP-1 at a dose of 1.5 pmol · kg −1 · min −1 . The results showed that GLP-1 does not augment insulin-mediated glucose uptake in lean type 1 diabetic patients .

Obesity and Insulin Resistance

Glucagon-like peptide-I(7-36) amide has been used to study the relation between adipose tissue GLP-1 Receptor and obesity and insulin resistance . It has been used as a supplement in DMEM (Dulbecco’s) medium for the culture of 3T3-L1 adipocytes . The specific methods of application or experimental procedures are not detailed in the source .

Incretin Research

Glucagon-like peptide-I(7-36) amide has been used in incretin research . It has been shown to potently stimulate insulin release in a glucose-dependent manner and is suggested to be a physiological incretin . The specific methods of application or experimental procedures are not detailed in the source .

Dipeptidyl Peptidase IV Research

Glucagon-Like Peptide-1- (7–36)Amide is transformed to Glucagon-Like Peptide-1- (9–36)Amide by Dipeptidyl Peptidase IV in the capillaries supplying the L cells of the porcine intestine . This study examined the GLP-1 newly secreted from the porcine ileum, in vitro (isolated perfused preparation) and in vivo (anesthetized pig), to determine where this conversion occurs . The results suggest that GLP-1 is degraded as it enters the DPP IV containing blood vessels draining the intestinal mucosa .

Gastric Motility Research

Glucagon-Like Peptide-1 (7-36) amide plays roles in gastric motility (gastric emptying), on the suppression of plasma glucagon levels (glucose production) and possibly on the promotion of satiety and stimulation of glucose disposal in peripheral tissues independent of the actions of insulin . The specific methods of application or experimental procedures are not detailed in the source .

Adipose Tissue Research

Glucagon-Like Peptide I Amide Fragment 7-36 human has been used as a supplement in DMEM (Dulbecco’s) medium for the culture of 3T3-L1 adipocytes to study the relation between adipose tissue GLP-1 Receptor and obesity and insulin resistance . The specific methods of application or experimental procedures are not detailed in the source .

Insulin-Mediated Glucose Uptake

Glucagon-Like Peptide 1 (7-36 Amide) has been used to study its effect on insulin-mediated glucose uptake in patients with Type 1 Diabetes . The research was conducted using the hyperinsulinemic-euglycemic clamp in paired randomized studies of six women and five men with type 1 diabetes . The subjects also received GLP-1 at a dose of 1.5 pmol · kg −1 · min −1 . The results showed that GLP-1 does not augment insulin-mediated glucose uptake in lean type 1 diabetic patients .

Dipeptidyl Peptidase IV Research

Glucagon-Like Peptide-1- (7–36)Amide is transformed to Glucagon-Like Peptide-1- (9–36)Amide by Dipeptidyl Peptidase IV in the capillaries supplying the L cells of the porcine intestine . This study examined the GLP-1 newly secreted from the porcine ileum, in vitro (isolated perfused preparation) and in vivo (anesthetized pig), to determine where this conversion occurs . The results suggest that GLP-1 is degraded as it enters the DPP IV containing blood vessels draining the intestinal mucosa .

Exocytosis Stimulation

GLP-1 (7–36) amide induced membrane depolarization that was associated with inhibition of whole-cell KATP current . In addition, GLP-l (7–36) amide (and forskolin) produced greater than fourfold potentiation of Ca 2+ -dependent exocytosis .

Safety And Hazards

The safety data sheet for Glucagon-Like Peptide I (7-36) amide indicates that it has a health hazard rating of 0, indicating that it is not considered a health hazard .

Propriétés

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C149H226N40O45/c1-17-76(10)119(146(232)167-80(14)126(212)175-104(60-86-63-159-91-36-25-24-35-89(86)91)136(222)177-100(56-73(4)5)137(223)186-117(74(6)7)144(230)174-93(37-26-28-52-150)128(214)160-65-110(197)168-92(122(154)208)39-30-54-158-149(155)156)188-138(224)102(57-83-31-20-18-21-32-83)178-133(219)98(47-51-115(204)205)173-132(218)94(38-27-29-53-151)170-124(210)78(12)164-123(209)77(11)166-131(217)97(44-48-109(153)196)169-111(198)66-161-130(216)96(46-50-114(202)203)172-134(220)99(55-72(2)3)176-135(221)101(59-85-40-42-88(195)43-41-85)179-141(227)106(68-190)182-143(229)108(70-192)183-145(231)118(75(8)9)187-140(226)105(62-116(206)207)180-142(228)107(69-191)184-148(234)121(82(16)194)189-139(225)103(58-84-33-22-19-23-34-84)181-147(233)120(81(15)193)185-112(199)67-162-129(215)95(45-49-113(200)201)171-125(211)79(13)165-127(213)90(152)61-87-64-157-71-163-87/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,159,190-195H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,196)(H2,154,208)(H,157,163)(H,160,214)(H,161,216)(H,162,215)(H,164,209)(H,165,213)(H,166,217)(H,167,232)(H,168,197)(H,169,198)(H,170,210)(H,171,211)(H,172,220)(H,173,218)(H,174,230)(H,175,212)(H,176,221)(H,177,222)(H,178,219)(H,179,227)(H,180,228)(H,181,233)(H,182,229)(H,183,231)(H,184,234)(H,185,199)(H,186,223)(H,187,226)(H,188,224)(H,189,225)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,158)/t76-,77-,78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,117-,118-,119-,120-,121-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHNMHAUYICORS-KTKZVXAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CNC=N6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C149H226N40O45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3297.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glucagon-like peptide-I(7-36) amide

CAS RN

107444-51-9
Record name Glucagon-like peptide 1 (7-36)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107444519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
427
Citations
HC Fehmann - 1991 - deepblue.lib.umich.edu
Cloning and sequence analysis of cDNAs and DNA fragments from genomic libraries has led to a dramatic increase in understanding of the glucagon-related peptides in recent years. …
Number of citations: 125 deepblue.lib.umich.edu
WOC Creutzfeldt, N Kleine, B Willms, C Ørskov… - Diabetes …, 1996 - Am Diabetes Assoc
OBJECTIVE Glucagon-like peptide I(7–36) amide (GLP-1) is a physiological incretin hormone that, in slightly supraphysiological doses, stimulates insulin secretion, lowers glucagon …
Number of citations: 443 diabetesjournals.org
H Takahashi, H Manaka, K Suda… - … journal of clinical and …, 1991 - Taylor & Francis
The effect of insulin and glucose on fat-induced gastric inhibitory polypeptide (GIP) and glucagon-like peptide-1 (7-36 amide) (GLP-1 (7-36 amide)) was studied in five healthy subjects …
Number of citations: 21 www.tandfonline.com
L Ranganath, F Norris, L Morgan, J Wright… - Clinical …, 1999 - portlandpress.com
Two studies were performed to assess the entero-insular axis in simple obesity and the possible effect of variations in the level of circulating non-esterified fatty acids (NEFA) on one of …
Number of citations: 70 portlandpress.com
SM Kanse, B Kreymann, MA Ghatei, SR Bloom - FEBS letters, 1988 - Wiley Online Library
… High-affinity binding sites for glucagon-like peptide-I 7 36 amide (GLP-I 7-36 NH2) were identified in rat brain and lung membranes. Binding of [a25I]GLP-I 7 36 NH z was rapid, …
Number of citations: 147 febs.onlinelibrary.wiley.com
C Hedetoft, SP Sheikh, S Larsen, JJ Holst - Pancreas, 2000 - journals.lww.com
Diabetes mellitus secondary to chronic pancreatitis is characterized by a progressive destruction of the pancreas, including loss of the islet cells, leading to a form of diabetes that can …
Number of citations: 32 journals.lww.com
A Wettergren, P Maina, S Boesby… - Scandinavian journal of …, 1997 - Taylor & Francis
… Glucagon-like peptide- I 7-36 amide (GLP-1) and peptide YY (PYY) are colocalized in open-type endocrine cells (L-cells) in the ileal and colonic mucosa (1-4). Both peptides are …
Number of citations: 78 www.tandfonline.com
MA Nauck, N Kleine, C Ørskov, JJ Holst, B Willms… - Diabetologia, 1993 - Springer
Glucagon-like peptide 1 (GLP-1) (7-36 amide) is a physiological incretin hormone that is released after nutrient intake from the lower gut and stimulates insulin secretion at elevated …
Number of citations: 365 link.springer.com
S Suzuki, K Kawai, S Ohashi, Y Watanabe… - Metabolism, 1992 - Elsevier
The interaction of three incretin candidates, glucagon-like peptide-1(7–36)amide (t-GLP-1), gastric inhibitory polypeptide (GIP), and sulfated COOH-terminal octapeptide of …
Number of citations: 16 www.sciencedirect.com
L Pridal, CF Deacon, O Kirk, JV Christensen… - European Journal of …, 1996 - Springer
The pharmacokinetic properties of glucagon-like peptide-1(7–36)amide and GLP-1(7–37) were compared. Four beagle dogs received on 4 separate occasions sc bolus doses of 50 μg/…
Number of citations: 60 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.